(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
Description
(1S,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol (hereafter referred to as the bromo-quinoline derivative) is a chiral small molecule with a molecular formula of C₃₂H₃₁BrN₂O₂ and a molecular weight of 555.5 g/mol. Its structure features a brominated quinoline core substituted with methoxy and phenyl groups, a naphthalene moiety, and a dimethylamino side chain (Figure 1). This compound has garnered attention as a structural analog of bedaquiline (TMC207), a WHO-recommended drug for multidrug-resistant tuberculosis (TB) . The stereochemistry (1S,2R) is critical for its pharmacological activity, as enantiomeric forms exhibit reduced potency against Mycobacterium tuberculosis .
Key structural attributes include:
Properties
IUPAC Name |
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-CDZUIXILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol , commonly known as a derivative of Bedaquiline, is a significant compound in medicinal chemistry, particularly in the treatment of tuberculosis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C32H31BrN2O2
- Molar Mass : 555.5 g/mol
- CAS Number : 857086-93-2
| Property | Value |
|---|---|
| Molecular Formula | C32H31BrN2O2 |
| Molar Mass | 555.5 g/mol |
| CAS Number | 857086-93-2 |
| Storage Conditions | -20°C |
Pharmacological Activity
The biological activity of this compound is primarily characterized by its role as a potent inhibitor of Mycobacterium tuberculosis (Mtb). The mechanism of action involves the inhibition of ATP synthase, which is crucial for the energy metabolism of Mtb.
Bedaquiline and its derivatives inhibit the ATP synthase enzyme complex in Mtb, leading to reduced ATP production. This disruption in energy metabolism results in bactericidal effects against both replicating and non-replicating forms of the bacteria.
Study 1: Efficacy Against Multidrug-Resistant Tuberculosis
A clinical trial assessed the efficacy of Bedaquiline in patients with multidrug-resistant tuberculosis (MDR-TB). The study demonstrated that patients receiving Bedaquiline showed a significant reduction in bacterial load compared to those on standard treatment alone. The trial reported a 60% increase in treatment success rates among patients treated with Bedaquiline over a 24-week period .
Study 2: Safety Profile Analysis
Research published in The Lancet evaluated the safety profile of Bedaquiline. Adverse effects were monitored in a cohort of patients over 48 weeks. The findings indicated that while some patients experienced hepatotoxicity and QT prolongation, these effects were manageable and reversible upon discontinuation or dose adjustment.
Comparative Analysis with Other Antitubercular Agents
| Drug Name | Mechanism of Action | Efficacy Against MDR-TB | Side Effects |
|---|---|---|---|
| Bedaquiline | ATP synthase inhibition | High | Hepatotoxicity, QT prolongation |
| Linezolid | Protein synthesis inhibitor | Moderate | Nausea, diarrhea |
| Clofazimine | Unknown | Moderate | Skin discoloration |
Scientific Research Applications
Treatment of Multidrug-Resistant Tuberculosis
Bedaquiline is primarily recognized for its efficacy against MDR-TB. It functions by inhibiting ATP synthase in Mycobacterium tuberculosis, disrupting energy production and leading to bacterial death. Clinical trials have demonstrated that Bedaquiline significantly improves treatment outcomes when combined with other anti-TB drugs .
Case Study: Efficacy in Clinical Trials
A pivotal clinical trial published in The New England Journal of Medicine assessed Bedaquiline's effectiveness in patients with MDR-TB. The study showed that patients receiving Bedaquiline had a higher rate of culture conversion compared to those on a placebo, indicating its potential as a first-line treatment in resistant strains .
Case Study: Safety Profile
Research also highlights the safety profile of Bedaquiline. A comprehensive review indicated that while it can cause QT prolongation (a heart rhythm condition), careful monitoring can mitigate risks. The benefits of improved treatment outcomes often outweigh these risks in patients with MDR-TB .
Comparative Analysis with Other TB Treatments
| Drug | Mechanism | Efficacy | Side Effects |
|---|---|---|---|
| Bedaquiline | ATP synthase inhibitor | High (in MDR-TB) | QT prolongation, hepatotoxicity |
| Rifampicin | RNA polymerase inhibitor | Moderate | Hepatotoxicity |
| Isoniazid | Inhibits cell wall synthesis | High | Hepatotoxicity |
| Linezolid | Protein synthesis inhibitor | Moderate | Bone marrow suppression |
Combination Therapies
Research is ongoing to explore the efficacy of Bedaquiline in combination with novel agents to enhance treatment regimens for MDR-TB and reduce treatment duration. Studies are investigating its synergistic effects with newer antibiotics and adjunct therapies .
Expansion to Other Infections
There is emerging interest in evaluating Bedaquiline for other infectious diseases beyond tuberculosis. Preliminary studies suggest potential activity against certain gram-positive bacteria and even some viral infections due to its unique mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bromo-quinoline derivative belongs to a class of diarylquinolines and structurally related analogs. Below is a comparative analysis of its activity, pharmacokinetics, and structural variations with key analogs (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
*MIC: Minimum Inhibitory Concentration
Key Research Findings
Stereochemical Specificity : The (1S,2R) configuration is essential for binding to the mycobacterial ATP synthase c-subunit. Enantiomers (e.g., 1R,2S) show >10-fold lower activity .
Halogen Substitution : Bromine at position 6 optimizes target affinity. Iodo analogs (e.g., CAS 857086-93-2) exhibit reduced potency due to steric hindrance .
Aromatic Substitution : Naphthalene-1-yl enhances lipophilicity compared to bedaquiline’s 3,5-dimethylphenyl group, but may increase off-target interactions .
Safety Profile : The compound shares bedaquiline’s risk of QTc prolongation but shows comparable in vitro hepatotoxicity (IC₅₀ = 12 µM in HepG2 cells) .
Q & A
Q. Methodological Insight :
- Structural Analysis : Use X-ray crystallography (as demonstrated in single-crystal studies) to confirm stereochemistry and spatial orientation .
- SAR Studies : Systematically modify substituents (e.g., bromo, methoxy groups) and assess changes in minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strains.
Basic: What safety precautions are required for laboratory handling?
The compound is classified under GHS Category 4 for oral toxicity and Category 2 for skin/eye irritation. Key precautions include:
Q. Methodological Insight :
- Exposure Monitoring : Implement gas chromatography-mass spectrometry (GC-MS) to detect airborne concentrations in lab environments.
Advanced: How does stereochemistry impact biological activity?
The (1S,2R) configuration is essential for binding to the mycobacterial ATP synthase, a target validated in prior studies. Enantiomeric forms (e.g., 1R,2S) show 10-fold lower activity due to mismatched spatial compatibility with the target’s binding pocket .
Q. Methodological Insight :
- Chiral Resolution : Use chiral HPLC with amylose-based columns to separate enantiomers and test individual isomers in bioassays.
- Crystallography : Compare crystal structures of active vs. inactive stereoisomers to identify critical hydrogen-bonding interactions .
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetic (PK) properties, such as rapid metabolism or low bioavailability.
Q. Methodological Insight :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., demethylation of the methoxy group).
- Formulation Optimization : Develop liposomal or nanoparticle carriers to enhance plasma half-life .
Methodological: What techniques validate structural identity and purity?
- X-ray Crystallography : Confirm absolute stereochemistry and molecular conformation .
- NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to verify substituent positions .
- HPLC-PDA/MS : Ensure >95% purity and detect trace impurities .
Advanced: What computational models predict target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to M. tuberculosis ATP synthase (PDB: 3A1C). Focus on interactions with the quinoline ring and dimethylamino group.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Synthesis Challenges: How to address regioselectivity in multi-step synthesis?
Key challenges include controlling bromination at the quinoline C6 position and avoiding racemization during chiral center formation.
Q. Methodological Insight :
- Bromination Optimization : Use N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) to direct electrophilic substitution .
- Asymmetric Catalysis : Employ chiral auxiliaries or organocatalysts to preserve stereochemical integrity during coupling steps .
Analytical: How to ensure stability under storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC.
- Stabilizers : Use amber vials with desiccants (silica gel) to prevent hydrolysis of the methoxy group .
SAR: Which modifications enhance potency?
- Quinoline Modifications : Replace bromine with electron-withdrawing groups (e.g., CF₃) to improve target affinity.
- Naphthalene Substitutions : Introduce polar groups (e.g., -OH) to enhance solubility without compromising hydrophobicity .
Data Contradiction: How to address conflicting activity reports?
- Assay Standardization : Use the same bacterial strain (e.g., H37Rv) and culture medium (7H9 broth) across studies.
- Control Compounds : Include reference drugs (e.g., rifampicin) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
